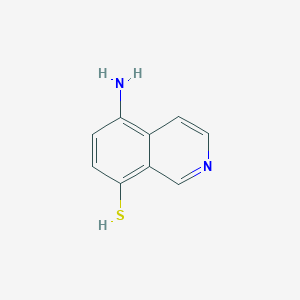
1-(4-hydroxyquinazolin-3(4H)-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Hydroxyquinazolin-3(4H)-yl)ethanone is a chemical compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds with a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. This compound is characterized by the presence of a hydroxy group at the 4-position and an ethanone group at the 3-position of the quinazoline ring. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Synthetic Routes and Reaction Conditions:
Cyclization of Anthranilamides: One common method involves the reaction of anthranilamides with acetic anhydride or under thermal conditions (240–280°C) to form quinazolinones.
Copper-Catalyzed Reactions: Another approach includes the copper-catalyzed imidoylative cross-coupling/cyclocondensation reaction between 2-isocyanobenzoates and amines, which efficiently provides quinazolin-4-ones.
Metal-Free Reactions: An efficient and facile reaction of quinazoline-3-oxides with primary amines under metal-free and mild reaction conditions employing tert-butyl hydroperoxide as the oxidant.
Industrial Production Methods: Industrial production of quinazoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally benign catalysts and sustainable solvents is preferred to minimize environmental impact.
Types of Reactions:
Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Substitution reactions, including nucleophilic substitution, are common for modifying the quinazoline ring.
Common Reagents and Conditions:
Oxidizing Agents: Tert-butyl hydroperoxide, dicumyl peroxide.
Reducing Agents: Hydrogen gas, metal catalysts.
Catalysts: Copper (II) acetate, n-Bu4NI.
Major Products: The major products formed from these reactions include various substituted quinazolinones and quinazolines, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Investigated for their antimicrobial, antimalarial, and antioxidant properties.
Medicine: Explored for their potential as anticancer, anti-inflammatory, and anticonvulsant agents.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(4-hydroxyquinazolin-3(4H)-yl)ethanone involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit various enzymes and receptors, leading to their therapeutic effects. For example, some quinazoline-based drugs inhibit epidermal growth factor receptors, which play a crucial role in cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Quinazoline: The parent compound with a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring.
Quinazolinone: A derivative with an oxo group at the 4-position.
Cinnoline, Quinoxaline, Phthalazine: Other diazanaphthalenes with similar structures but different nitrogen atom positions.
Uniqueness: 1-(4-Hydroxyquinazolin-3(4H)-yl)ethanone is unique due to the presence of both a hydroxy group and an ethanone group, which confer distinct chemical properties and biological activities. Its specific substitution pattern allows for targeted interactions with molecular targets, making it a valuable compound for research and therapeutic applications.
Propriétés
Numéro CAS |
94447-50-4 |
|---|---|
Formule moléculaire |
C10H10N2O2 |
Poids moléculaire |
190.20 g/mol |
Nom IUPAC |
1-(4-hydroxy-4H-quinazolin-3-yl)ethanone |
InChI |
InChI=1S/C10H10N2O2/c1-7(13)12-6-11-9-5-3-2-4-8(9)10(12)14/h2-6,10,14H,1H3 |
Clé InChI |
UDQCBVIXSDMNGU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C=NC2=CC=CC=C2C1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-3-ethynylimidazo[1,2-a]pyridine](/img/structure/B11910422.png)

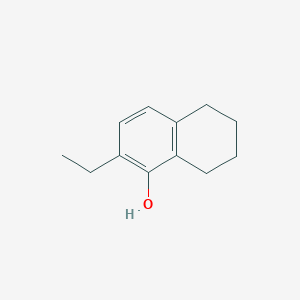
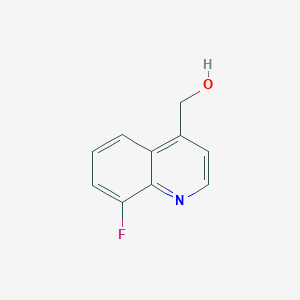
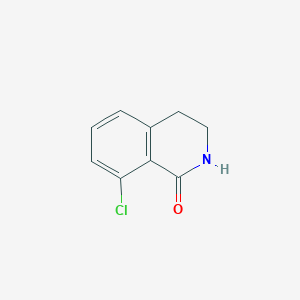

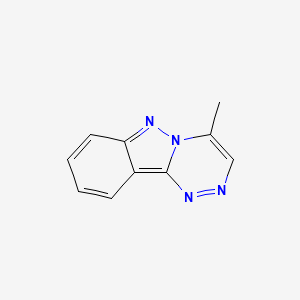



![1-Methyl-1,3,7-triazaspiro[4.5]decane-2,4-dione](/img/structure/B11910473.png)

![Methyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11910505.png)
